molecular formula C13H14N2O B11891720 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-82-8

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine

Katalognummer: B11891720
CAS-Nummer: 1201784-82-8
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: VQVYZQACSBVNRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various agents, including acids or bases, and often requires controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[D]isoxazol-5-amine: Lacks the phenyl group, which may affect its biological activity.

    3-Phenylisoxazole: Similar structure but lacks the tetrahydrobenzo ring, leading to different chemical properties.

Uniqueness

3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl group and the tetrahydrobenzo ring enhances its potential as a versatile compound in various applications .

Eigenschaften

CAS-Nummer

1201784-82-8

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2

InChI-Schlüssel

VQVYZQACSBVNRY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.